

1-(4-Fluorophenyl)guanidine derivatives and analogs

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)guanidine

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An In-depth Technical Guide to **1-(4-Fluorophenyl)guanidine** Derivatives and Analogs for Researchers and Drug Development Professionals.

Introduction

The guanidine moiety is a fundamental functional group in medicinal chemistry, recognized for its diverse biological activities and its presence in numerous natural products and clinically approved drugs.^{[1][2][3][4]} Guanidines are nitrogen-rich, strongly basic compounds capable of forming multiple hydrogen bonds and engaging in various non-covalent interactions, such as with carboxylates and phosphates, making them effective pharmacophores for a range of biological targets.^[2] Their therapeutic applications are extensive, spanning roles as antitumor, antimicrobial, antidiabetic, and cardiovascular agents.^{[1][5][6]}

This guide focuses on a specific subclass: **1-(4-Fluorophenyl)guanidine** derivatives and their analogs. The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action for this compound class, supported by detailed experimental protocols and quantitative data to aid researchers in drug discovery and development.

Synthesis Protocols

The synthesis of **1-(4-Fluorophenyl)guanidine** derivatives typically involves the formation of the guanidine core through the reaction of an amine with a guanylating agent. Common strategies include the use of thioureas, cyanamides, or pyrazole-carboxamidines.

General Synthesis via Desulfurization of Thiourea Precursors

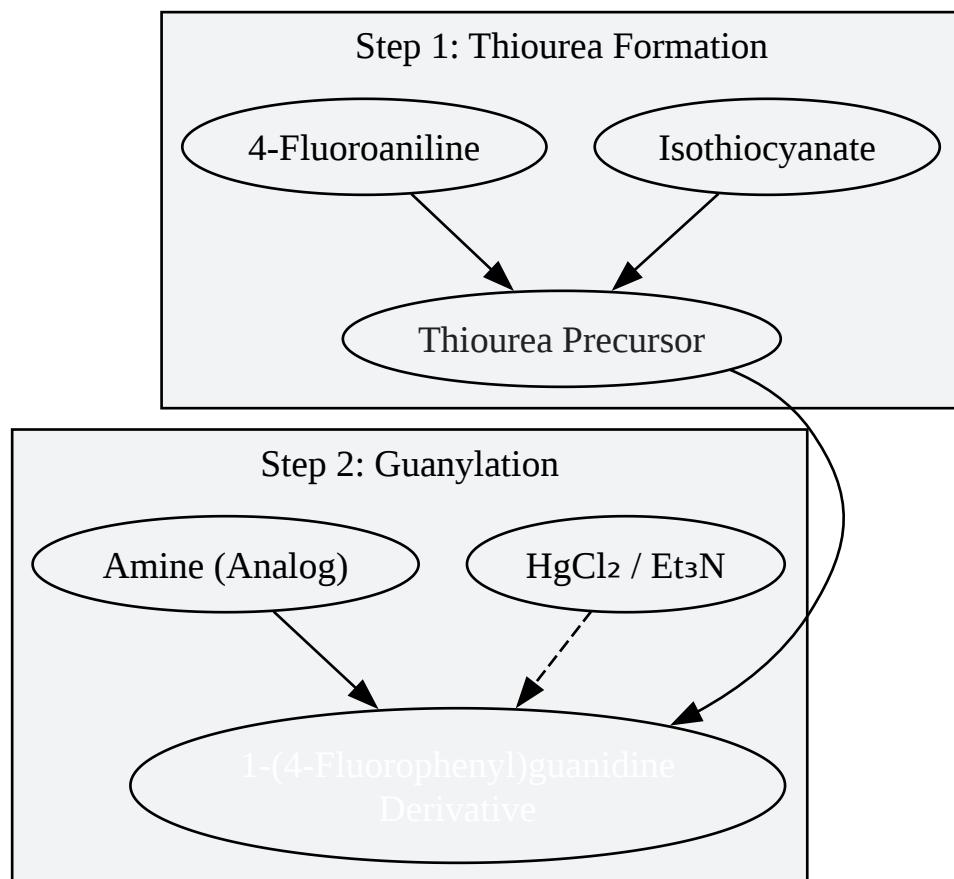
A prevalent and effective method involves the desulfurization of an N,N'-disubstituted thiourea intermediate. This multi-step process offers good yields under mild conditions.

Experimental Protocol:

- Thiourea Formation:
 - Dissolve 4-fluoroaniline (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran, THF).
 - Add an isothiocyanate derivative (e.g., benzoyl isothiocyanate) (1.0 eq) dropwise at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
 - Remove the solvent under reduced pressure. The resulting thiourea precursor can often be used in the next step without further purification.
- Guanylation via Desulfurization:
 - Dissolve the synthesized thiourea precursor (1.1 mmol) and a primary or secondary amine (the analog component) (1.1 mmol) in dry Dimethylformamide (DMF).
 - Add a base, such as triethylamine (1.4 mmol), to the solution.
 - Cool the reaction mixture to 0°C in an ice bath.
 - Add a desulfurizing agent, typically a thiophilic metal salt like mercuric chloride ($HgCl_2$) (1.1 mmol), portion-wise under vigorous stirring.[7][8]
 - Maintain stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring progress by TLC.[8]

- Work-up and Purification:

- Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the metal sulfide precipitate.[8]
- Wash the filtrate sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to yield the final **1-(4-Fluorophenyl)guanidine** derivative.[9]



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Caption: General workflow for the synthesis of **1-(4-Fluorophenyl)guanidine** derivatives.

Synthesis via Guanylation with Cyanamide

An alternative route employs cyanamide as the guanylating agent, often catalyzed by a Lewis acid. This method is advantageous for its use of readily available starting materials.[10]

Experimental Protocol:

- Reaction Setup:

- To a solution of 4-fluoroaniline (1.0 eq) and cyanamide (1.2 eq) in a suitable solvent (e.g., water or acetonitrile), add a catalytic amount of a Lewis acid such as scandium(III) triflate ($\text{Sc}(\text{OTf})_3$) (5-10 mol%).[10]

- Reaction Execution:

- Stir the mixture at a temperature ranging from room temperature to 60°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

- Work-up and Purification:

- Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO_3 solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude material via flash chromatography to obtain the desired product.

Biological Activities and Mechanisms of Action

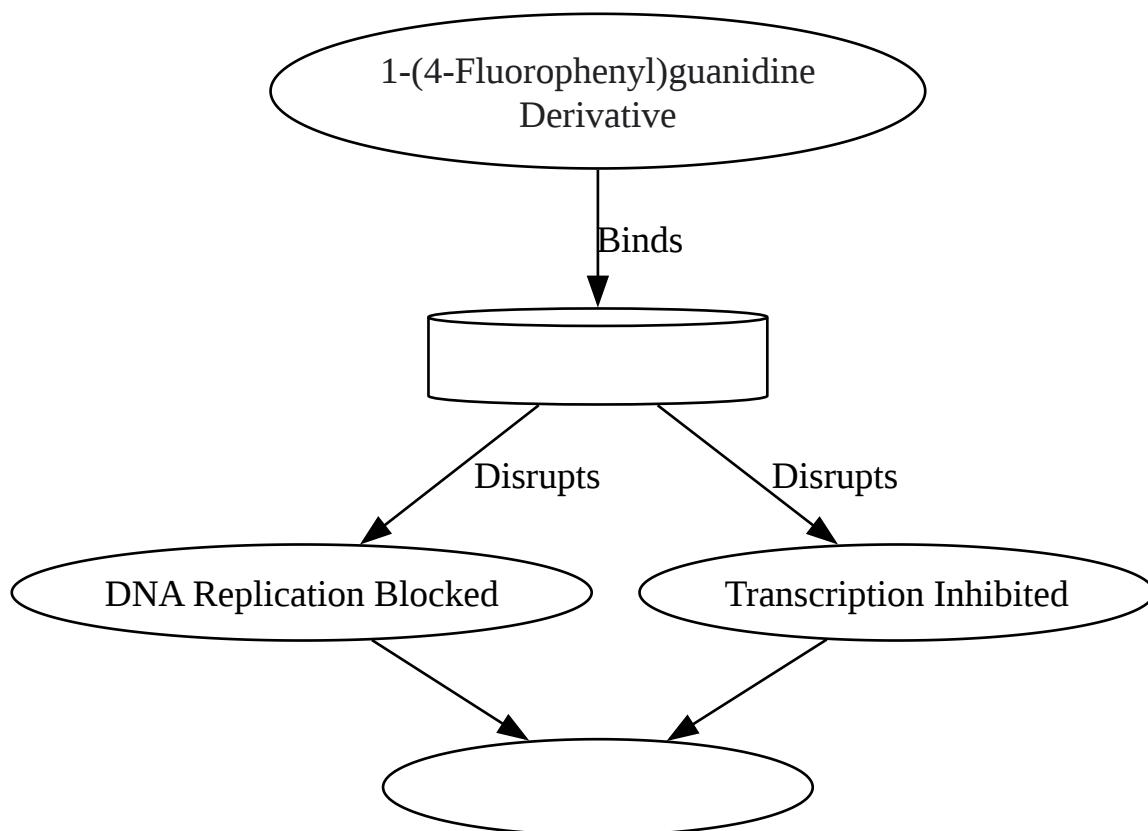
Guanidine derivatives exhibit a wide array of biological activities by interacting with diverse molecular targets. The specific activity of a **1-(4-Fluorophenyl)guanidine** analog is determined by the other substituents on the guanidine core.

Anticancer Activity via DNA Interaction

Many guanidine-containing compounds function as anticancer agents by binding to the minor groove of DNA.[2][7] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The positively charged guanidinium group interacts favorably with the negatively charged phosphate backbone of DNA.[2]

Mechanism of Action: DNA Minor Groove Binding

- Initial Interaction: The planar aromatic core of the molecule intercalates or, more commonly, fits within the minor groove of the DNA double helix.
- Stabilization: The protonated guanidinium group forms strong hydrogen bonds and electrostatic interactions with the phosphate groups and nitrogenous bases (primarily adenine and thymine) within the groove.[2]
- Cellular Effect: This stable binding complex interferes with the function of DNA polymerases and transcription factors, halting cell proliferation and inducing apoptosis.[2]



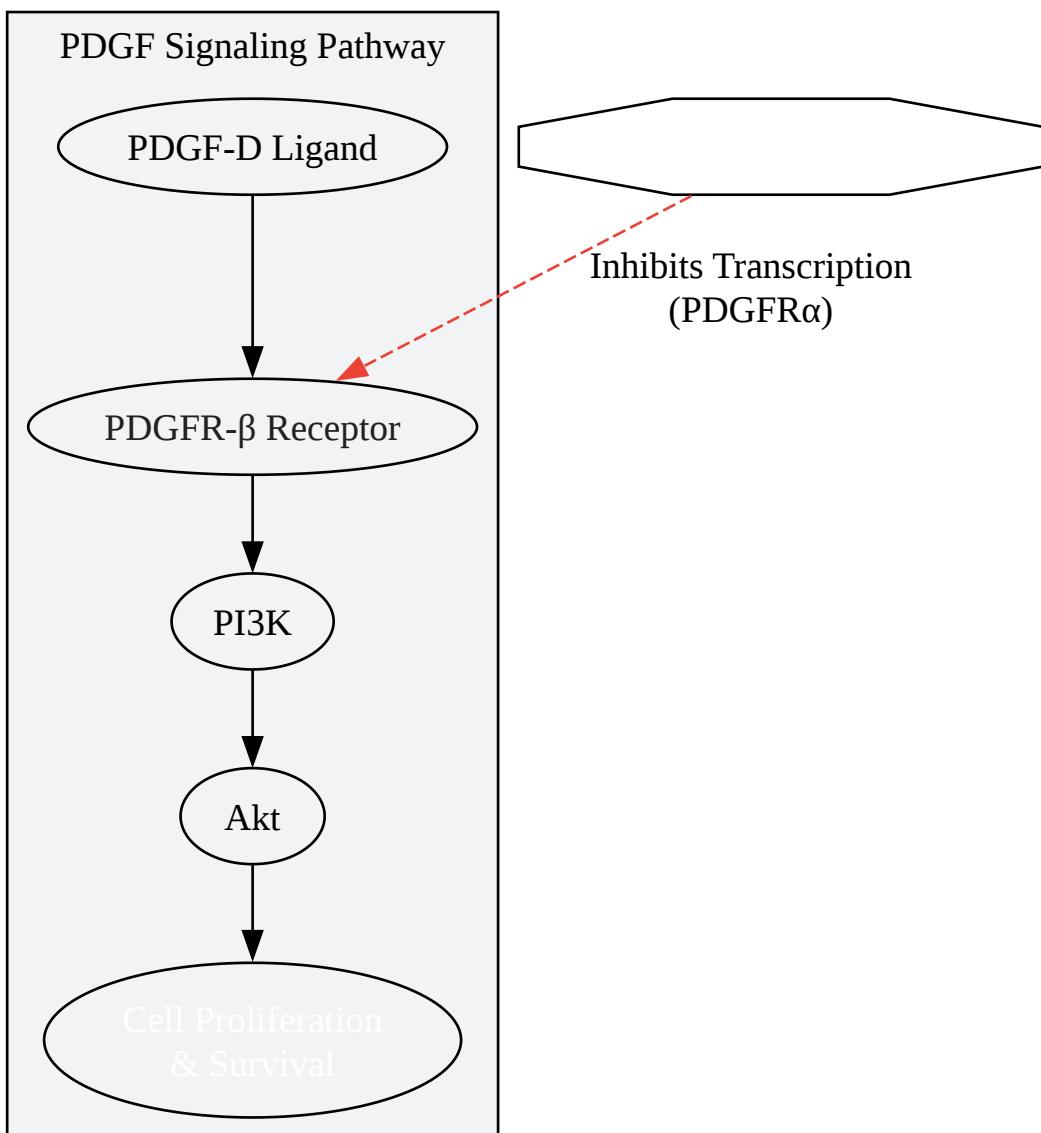
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Caption: Mechanism of anticancer action via DNA minor groove binding.

Modulation of Ion Channels and Receptors

Guanidine analogs are known to modulate the activity of various ion channels and G-protein coupled receptors (GPCRs).

- Voltage-Gated Potassium (K_v) Channels: Guanidine compounds can act as inhibitors of K_v channels. By binding within the intracellular pore, they stabilize a closed state of the channel, which enhances neurotransmitter release at neuromuscular junctions.[11][12] This mechanism is therapeutically relevant for conditions like Lambert-Eaton myasthenic syndrome.[11]
- Histamine Receptors: Certain phenylguanidine derivatives, such as arpromidine (which contains a fluorophenyl group), are potent agonists at the histamine H₂ receptor while also acting as H₁ antagonists.[13] This dual activity can lead to positive inotropic effects in cardiac tissue.[13]
- Platelet-Derived Growth Factor Receptor (PDGFR): Some guanidine compounds can specifically repress the transcription of PDGFR α , leading to reduced proliferation of oligodendrocyte precursor cells (OPCs).[14] This suggests potential applications in treating neoplasms where PDGFR α function is dysregulated, such as glioma.[14]

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Caption: Inhibition of the PDGF signaling pathway by certain guanidine derivatives.

Quantitative Data Summary

The biological activity of **1-(4-Fluorophenyl)guanidine** derivatives is highly dependent on their overall structure. The following tables summarize representative quantitative data for various guanidine analogs to illustrate structure-activity relationships (SAR).

Table 1: Anticancer Activity and DNA Binding Constants Data is representative of substituted guanidine derivatives.

Compound ID	Substituent(s)	Target	Assay	Value	Reference
7i	4-Me, 4-Br-phenyl	Salmon Sperm DNA	UV-Vis Spectroscopy	$K_b = 3.49 \times 10^5 \text{ M}^{-1}$	[2]
7f	3-Nitro-phenyl	Salmon Sperm DNA	Molecular Docking	Binding Energy = -8.8 kcal/mol	[7]
7e	3,4,5-Trimethyl-phenyl	Salmon Sperm DNA	Molecular Docking	Binding Energy = -8.6 kcal/mol	[7]
Cabozantinib	(Reference)	Salmon Sperm DNA	UV-Vis Spectroscopy	$K_b = 5.79 \times 10^5 \text{ M}^{-1}$	[2]

Table 2: Histamine Receptor Antagonistic Potency Data for 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives.

Compound ID	Benzyl Substituent	H_3 Receptor Antagonism (pA ₂)	Reference
1a	4-Trifluoromethyl	8.43	[15]
1b	4-Nitro	8.49	[15]
2g	(Bis-phenoxyheptyl, no guanidine)	5.78	[15]
2f	(Bis-guanidine, no phenoxyheptyl)	7.99	[15]

Table 3: MSK1 Kinase Inhibition Data for arylpyridin-2-yl guanidine derivatives.

Compound ID	Structure	Target	IC ₅₀ (μM)	Reference
1a	6-phenylpyridin-2-yl guanidine	MSK1	17.9	[16]
49d	2-aminobenzimidazole analog	MSK1 / IL-6 Release	~2.0	[16]

Key Experimental Methodologies

DNA Binding Analysis via UV-Visible Spectroscopy

This protocol is used to determine the binding constant (K_b) of a compound with DNA.

Protocol:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
 - Prepare a stock solution of salmon sperm DNA (SS-DNA) in a buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the DNA concentration spectrophotometrically using the molar extinction coefficient at 260 nm.
 - Prepare a series of solutions with a fixed concentration of the test compound (e.g., 50 μM) and increasing concentrations of SS-DNA (e.g., 0 to 40 μM).[\[7\]](#)
- Incubation:
 - Incubate the compound-DNA mixtures at room temperature for 30-40 minutes to allow for the interaction to reach equilibrium.[\[7\]](#)
- Spectroscopic Measurement:
 - Record the UV-Visible absorption spectra for each mixture over a relevant wavelength range (e.g., 200-400 nm).

- Use the solution without DNA as a reference. A hypochromic shift (decrease in absorbance) is indicative of groove binding.[2]
- Data Analysis:
 - Calculate the binding constant (K_b) by plotting $[\text{DNA}] / (\varepsilon_a - \varepsilon_f)$ versus $[\text{DNA}]$ according to the Benesi-Hildebrand equation or a similar model.

In Vitro Kinase Inhibition Assay (e.g., MSK1)

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

- Reaction Components:
 - Prepare a reaction buffer containing ATP, a peptide substrate specific for the kinase (e.g., a mimetic of the NF-κB Ser276 sequence for MSK1), and MgCl₂.[16]
 - Prepare serial dilutions of the test compound in DMSO.
 - Prepare a solution of the purified recombinant MSK1 enzyme.
- Assay Execution:
 - In a 96-well plate, add the reaction buffer, the peptide substrate, and the test compound at various concentrations.
 - Initiate the reaction by adding the MSK1 enzyme.
 - Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A higher signal indicates greater inhibition.
- Data Analysis:

- Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the IC_{50} value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[\[16\]](#)

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